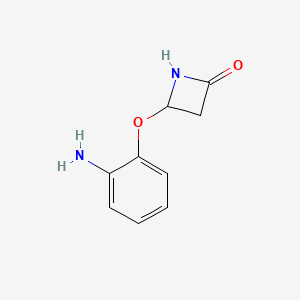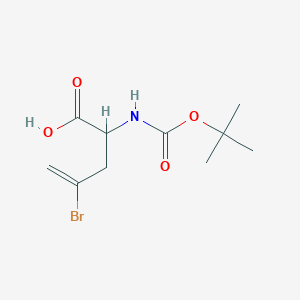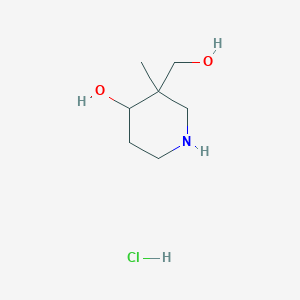![molecular formula C21H20N4O3 B2544365 Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate CAS No. 2034247-05-5](/img/structure/B2544365.png)
Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are widely utilized in medicinal chemistry due to their chemical stability and ability to permeate cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. One common method includes the use of potassium carbonate in alcohols under heating conditions to facilitate the transcarbamation and amidation processes . This method is efficient and convenient, allowing for the conversion of benzyl carbamates to amides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, cesium carbonate, and various alcohols. Reaction conditions often involve heating and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, transcarbamation reactions can yield amides, while oxidation reactions can produce oxides.
Scientific Research Applications
Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines and amino acids in organic synthesis and peptide chemistry.
Biology: Investigated for its potential role in biological systems due to its ability to permeate cell membranes.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules. Its ability to permeate cell membranes allows it to interact with intracellular targets, potentially influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Boc protected amines: Similar in their use as protecting groups for amines.
N-Cbz protected amines: Another class of carbamates used for similar purposes.
Uniqueness
What sets Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate apart is its specific structure, which combines the properties of bipyridine and carbamate moieties. This unique combination enhances its stability and ability to permeate cell membranes, making it particularly valuable in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(2-pyridin-3-ylpyridin-4-yl)methylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-20(14-25-21(27)28-15-16-5-2-1-3-6-16)24-12-17-8-10-23-19(11-17)18-7-4-9-22-13-18/h1-11,13H,12,14-15H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJNNLMABTYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)



![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2544290.png)
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2544292.png)
![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)
![N-(3-methoxyphenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2544298.png)
![1-(2-methylphenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2544299.png)



